molecular formula C21H23N3O3 B2525210 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2034376-38-8

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2525210
CAS No.: 2034376-38-8
M. Wt: 365.433
InChI Key: BMYGBYBKOOGMNZ-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of furan, pyrazole, and oxane moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling with an oxane derivative. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has shown promise in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and carboxamide functionalities but differs in the core structure.

    2-(furan-2-yl)-1H-pyrazole: Contains the furan and pyrazole rings but lacks the oxane and carboxamide groups.

Uniqueness

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is unique due to its combination of furan, pyrazole, and oxane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a furan ring , a pyrazole ring , and a tetrahydropyran ring , contributing to its unique chemical properties. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Attachment of the Furan Ring : This may involve coupling reactions such as Suzuki or Heck reactions.
  • Formation of the Tetrahydropyran Ring : Synthesized through cyclization reactions.
  • Final Coupling : The furan-pyrazole intermediate is coupled with the tetrahydropyran derivative under suitable conditions.

Pharmacological Properties

This compound has been evaluated for various biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives are known to exhibit anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory diseases .
  • Antimicrobial : Studies indicate that compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor : The unique combination of furan and pyrazole rings enhances its potential as an antitumor agent, as evidenced by research on related compounds.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Molecular Targets : The compound can interact with enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.
  • Influencing Biological Pathways : Its structural components allow it to influence various biological pathways, potentially leading to therapeutic effects in diseases.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of pyrazole derivatives, highlighting their broad spectrum of activity:

StudyCompoundActivityFindings
Pyrazole derivativesAnti-inflammatoryShowed significant inhibition of inflammatory markers.
Related furan-pyrazole compoundsAntimicrobialEffective against Candida albicans at MIC values around 64 µg/mL.
Various pyrazolesAntitumorInduced apoptosis in cancer cell lines; promising results in vitro.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20(21(7-12-26-13-8-21)19-4-2-1-3-5-19)22-9-10-24-15-18(14-23-24)17-6-11-27-16-17/h1-6,11,14-16H,7-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYGBYBKOOGMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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